molecular formula C20H15N3O B4965402 2-[(4-Phenylphthalazin-1-yl)amino]phenol

2-[(4-Phenylphthalazin-1-yl)amino]phenol

Cat. No.: B4965402
M. Wt: 313.4 g/mol
InChI Key: QWPSZXFKKFZYBJ-UHFFFAOYSA-N
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Description

2-[(4-Phenylphthalazin-1-yl)amino]phenol is a heterocyclic compound featuring a phthalazine core substituted with a phenyl group at the 4-position and an aminophenol moiety at the 1-position. The phthalazine scaffold is known for its versatility in medicinal chemistry, particularly in targeting enzymes and receptors due to its planar aromatic structure and ability to participate in hydrogen bonding via the amino and phenolic hydroxyl groups. This compound’s molecular formula is C₁₉H₁₄N₃O, with a molecular weight of 300.34 g/mol.

Properties

IUPAC Name

2-[(4-phenylphthalazin-1-yl)amino]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O/c24-18-13-7-6-12-17(18)21-20-16-11-5-4-10-15(16)19(22-23-20)14-8-2-1-3-9-14/h1-13,24H,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPSZXFKKFZYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=CC=C4O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Phenylphthalazin-1-yl)amino]phenol typically involves the reaction of 4-phenylphthalazin-1-amine with phenol under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . This reaction is known for its mild conditions and high efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Phenylphthalazin-1-yl)amino]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of a nitro group can produce aniline derivatives.

Scientific Research Applications

2-[(4-Phenylphthalazin-1-yl)amino]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Phenylphthalazin-1-yl)amino]phenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with 2-[(4-Phenylphthalazin-1-yl)amino]phenol, differing in substituents, functional groups, or core modifications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Notable Properties
2-[(4-Phenylphthalazin-1-yl)amino]butan-1-ol C₁₈H₁₉N₃O 293.36 Butanol chain replaces phenolic hydroxyl Higher lipophilicity; acute oral toxicity (Category 4) and skin irritation
4-[(4-Chloro-1-phthalazinyl)amino]-2-(pyrrolidinylmethyl)phenol C₁₉H₁₉N₄OCl 354.83 Chloro substituent on phthalazine; pyrrolidinylmethyl group on phenol Enhanced electronic effects; potential for altered receptor binding
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one C₂₄H₁₆ClN₃O₂ 414.86 Oxadiazole ring replaces amino group; 3-methylphenyl substituent Likely improved enzyme inhibition due to oxadiazole’s electron-withdrawing effects
2-[4-({4-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenyl]acetamide C₂₉H₂₈N₅O₃S 550.64 Sulfonamide and morpholine substituents Increased molecular weight; potential for stronger enzyme interactions

Key Comparative Analysis

Solubility and Lipophilicity
  • The phenolic hydroxyl group in this compound enhances water solubility compared to its butanol analogue (CAS 140214-77-3), which has higher lipophilicity due to the longer aliphatic chain .
  • The chloro-substituted analogue (CAS 85236-54-0) may exhibit reduced solubility but increased membrane permeability due to the electron-withdrawing chloro group .

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